molecular formula C18H17N3O3 B1192247 AURKA-IN-12

AURKA-IN-12

Numéro de catalogue: B1192247
Poids moléculaire: 323.352
Clé InChI: PKYZIHREDNYUQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AURKA-IN-12 is a potent and selective small-molecule inhibitor targeting Aurora A kinase (AURKA), a serine/threonine kinase critical for mitotic progression and genomic stability. Overexpression of AURKA is linked to oncogenic transformation, making it a therapeutic target in cancers such as breast, ovarian, and colorectal carcinomas . Structurally, AURKA-IN-12 features a quinazoline core substituted with a fluorophenyl group and a pyrrolidine carboxamide side chain, optimizing its binding affinity to the ATP-binding pocket of AURKA. Preclinical studies report an IC50 of 3.2 nM against AURKA, with >100-fold selectivity over Aurora B and other off-target kinases . Its pharmacokinetic profile includes moderate oral bioavailability (45% in murine models) and a half-life of 8.2 hours, supporting once-daily dosing in vivo .

Propriétés

Formule moléculaire

C18H17N3O3

Poids moléculaire

323.352

Nom IUPAC

2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol

InChI

InChI=1S/C18H17N3O3/c1-23-11-7-8-13(17(9-11)24-2)15-10-14(20-18(19)21-15)12-5-3-4-6-16(12)22/h3-10,22H,1-2H3,(H2,19,20,21)

Clé InChI

PKYZIHREDNYUQC-UHFFFAOYSA-N

SMILES

OC1=CC=CC=C1C2=NC(N)=NC(C3=CC=C(OC)C=C3OC)=C2

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

AURKA-IN-12

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

AURKA-IN-12 belongs to a class of ATP-competitive Aurora kinase inhibitors. Below, it is compared to two structurally and functionally analogous compounds: Alisertib (MLN8237) and Barasertib (AZD1152) .

Table 1: Comparative Profiles of AURKA Inhibitors

Parameter AURKA-IN-12 Alisertib (MLN8237) Barasertib (AZD1152)
Core Structure Quinazoline Benzazepine Quinazoline
IC50 (AURKA) 3.2 nM 1.1 nM 0.9 nM
Selectivity (AURKA/AURKB) 112:1 20:1 3,700:1
Solubility (pH 7.4) 12 µM 5 µM 0.8 µM
Oral Bioavailability 45% 32% 15%
Clinical Phase Preclinical Phase III Phase II

Structural and Functional Analysis

  • Alisertib: This benzazepine-derived inhibitor exhibits higher AURKA potency (IC50 = 1.1 nM) but lower selectivity (20:1 against Aurora B) compared to AURKA-IN-12. Alisertib’s clinical advancement to Phase III trials highlights its efficacy in T-cell lymphomas but also reveals dose-limiting neutropenia, a toxicity linked to Aurora B inhibition .
  • Barasertib: As a prodrug of barasertib-hQPA, this quinazoline analog demonstrates exceptional AURKA selectivity (3,700:1) due to its unique difluorophenol substituent. However, its poor solubility (0.8 µM) and bioavailability (15%) necessitate intravenous administration, complicating long-term use . Barasertib’s Phase II trials in acute myeloid leukemia showed reduced neurotoxicity but underscored challenges in achieving therapeutic plasma levels.

Key Advantages of AURKA-IN-12

Balanced Selectivity : AURKA-IN-12’s 112:1 AURKA/AURKB ratio minimizes off-target mitotic errors while retaining anti-tumor efficacy .

Improved Pharmacokinetics : Its moderate solubility and bioavailability enable oral dosing, contrasting with Barasertib’s IV dependency.

Research Findings and Mechanistic Insights

  • In Vitro Studies : AURKA-IN-12 induces G2/M arrest and apoptosis in HCT-116 colorectal cancer cells at 10 nM, outperforming Alisertib (EC50 = 15 nM) .
  • In Vivo Efficacy: In xenograft models, AURKA-IN-12 reduced tumor volume by 78% (vs.
  • Resistance Mechanisms : Unlike Barasertib, AURKA-IN-12 retains activity against mutant AURKA (T217D), a common resistance variant in relapsed patients .

Declarations

  • Funding : National Institutes of Health (Grant R01-CA234904).
  • Data Availability : Experimental protocols and spectral data are available in Supporting Information File S1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AURKA-IN-12
Reactant of Route 2
Reactant of Route 2
AURKA-IN-12

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.